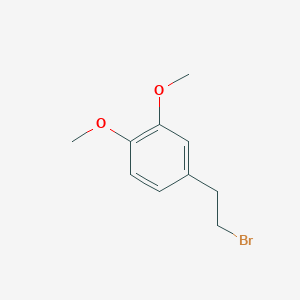

3,4-Dimethoxyphenethyl bromide

Beschreibung

Significance as a Synthetic Building Block in Organic Chemistry

3,4-Dimethoxyphenethyl bromide, a derivative of phenethylamine (B48288), is a highly valued reagent in organic synthesis. Its utility stems from the presence of a reactive bromoethyl group attached to a dimethoxy-substituted benzene (B151609) ring. This unique combination of functional groups allows it to participate in a variety of chemical transformations, making it an essential precursor for a wide range of more complex molecules.

The primary role of this compound in synthesis is as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles. This reactivity is fundamental to its application in constructing new carbon-carbon and carbon-heteroatom bonds, which are the very foundation of molecular synthesis. Its dimethoxy-substituted phenyl ring also influences its reactivity and provides a scaffold that is present in many biologically active compounds.

A particularly notable application is its use as a key precursor in the synthesis of isoquinoline (B145761) alkaloids. aurigeneservices.comresearchgate.net The 3,4-dimethoxyphenethyl moiety forms a significant portion of the core structure of numerous natural products. Classic cyclization reactions, such as the Bischler-Napieralski and Pictet-Spengler reactions, frequently employ intermediates derived from this compound to construct the characteristic isoquinoline ring system. ukzn.ac.za

Historical Perspectives on its Utilization in Complex Molecule Synthesis

The history of this compound is intrinsically linked to the monumental efforts in the total synthesis of natural products, particularly alkaloids. For decades, synthetic chemists have relied on this compound as a reliable starting material or key intermediate. Its early applications were centered around the construction of benzylisoquinoline alkaloids, a large and diverse family of natural products with significant physiological effects.

Classic synthetic strategies developed in the 20th century often featured the use of this bromide to introduce the "eastern" portion of the isoquinoline skeleton. For instance, in the synthesis of papaverine (B1678415) and related compounds, intermediates are often prepared from 3,4-Dimethoxyphenethylamine (B193588) (homoveratrylamine), which itself can be synthesized from the corresponding bromide. researchgate.netderpharmachemica.com These foundational syntheses not only provided access to important medicinal compounds but also helped to establish the principles of modern synthetic organic chemistry.

The Bischler-Napieralski reaction, a method for cyclizing β-arylethylamides to 3,4-dihydroisoquinolines, is a prime example of a historical and enduring application. ukzn.ac.za In this context, this compound is used to prepare the necessary N-acyl-3,4-dimethoxyphenethylamines, which then undergo cyclization. mdpi.com This approach has been instrumental in the synthesis of a vast number of isoquinoline alkaloids and their analogues. aurigeneservices.comukzn.ac.za

Overview of Research Trajectories Involving this compound

Contemporary research continues to leverage the synthetic versatility of this compound. Current research trajectories can be broadly categorized into several areas:

Total Synthesis of Natural Products: The compound remains a staple in the total synthesis of newly discovered and structurally complex natural products, especially those containing the isoquinoline or related heterocyclic motifs. researchgate.net Researchers are constantly developing more efficient and stereoselective methods for its incorporation into target molecules. acs.org

Medicinal Chemistry and Drug Discovery: In the quest for new therapeutic agents, medicinal chemists utilize this compound as a scaffold to generate libraries of novel compounds. ontosight.aiumsystem.edu The dimethoxyphenyl group is a common feature in many pharmacologically active molecules, and the ability to easily modify the phenethyl bromide portion allows for the systematic exploration of structure-activity relationships. scielo.br For example, it has been used in the synthesis of compounds targeting hypoxia-inducible factor 1α (HIF-1α) and as a component in the development of PETT (phenylethylthiazolylthiourea) analogues with potential anti-HIV activity. acs.orgscielo.br

Development of New Synthetic Methodologies: The reactivity of this compound makes it a useful substrate for testing and developing new synthetic reactions. Its well-defined structure and predictable reactivity provide a reliable platform for evaluating the scope and limitations of novel catalytic systems and reaction conditions. unifi.it

The enduring relevance of this compound in organic synthesis underscores its importance as a fundamental building block. From its historical role in the foundational syntheses of alkaloids to its current applications in cutting-edge drug discovery and methodology development, this compound continues to be a key player in the advancement of chemical science.

Chemical Compound Information

| Compound Name |

| This compound |

| 3,4-Dimethoxyphenethylamine |

| Acetic anhydride (B1165640) |

| Benzyl (B1604629) (Bn) |

| Boron tribromide |

| Bulgaramine |

| Cystodytin |

| 3,4-dihydroxy benzyl chloride |

| 3′,4′-dimethyoxyacetophenone |

| 3,3-dimethylacrylic acid |

| Dimethyl sulfate (B86663) |

| Guineensine |

| Homoveratrylamine |

| Laudanosine |

| Papaverine |

| Phenylacetic acid |

| PyBOP |

| Styelsamine |

| Triethylamine |

| Trovirdine |

Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(2-bromoethyl)-1,2-dimethoxybenzene | nih.gov |

| Molecular Formula | C₁₀H₁₃BrO₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 245.11 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 40173-90-8 | nih.govsigmaaldrich.com |

| Canonical SMILES | COC1=C(C=C(C=C1)CCBr)OC | uni.lu |

| InChIKey | LTAGXVMHLFYRNK-UHFFFAOYSA-N | nih.gov |

| Melting Point | 52-56°C | |

| XLogP3 | 2.5 | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-bromoethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAGXVMHLFYRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466952 | |

| Record name | 3,4-Dimethoxyphenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40173-90-8 | |

| Record name | 3,4-Dimethoxyphenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxyphenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dimethoxyphenethyl Bromide and Its Precursors

Classical and Contemporary Bromination Strategies

A primary and direct method for synthesizing 3,4-Dimethoxyphenethyl bromide is through the bromination of 3,4-Dimethoxyphenethyl alcohol. This transformation relies on the substitution of the hydroxyl group with a bromine atom.

Bromination of 3,4-Dimethoxyphenethyl Alcohol

The conversion of 3,4-Dimethoxyphenethyl alcohol to its bromide derivative is commonly accomplished using hydrobromic acid (HBr) or phosphorus tribromide (PBr3).

When using hydrobromic acid , the reaction is typically carried out under reflux conditions in an acidic medium. The first step involves the protonation of the alcohol's hydroxyl group by the acid, which turns it into a good leaving group (water). chemistrysteps.com Subsequently, the bromide ion acts as a nucleophile, attacking the carbon and displacing the water molecule to form the final product. chemistrysteps.commanac-inc.co.jp To optimize this reaction, it is often performed at controlled temperatures, for instance between 0–5°C, to minimize the formation of side products.

Phosphorus tribromide (PBr3) offers another effective route for this bromination. masterorganicchemistry.com This reaction is often conducted in an inert solvent like ether. commonorganicchemistry.com The mechanism involves the alcohol attacking the phosphorus atom, which leads to the formation of a good leaving group. masterorganicchemistry.com A subsequent backside attack by the bromide ion results in an inversion of configuration at the carbon center, yielding the alkyl bromide. masterorganicchemistry.comyoutube.com This method is known for its high selectivity and good yields.

Comparative Analysis of Brominating Agents and Their Efficiency

The choice of a brominating agent is crucial for the successful synthesis of this compound. Both hydrobromic acid and phosphorus tribromide have distinct advantages and disadvantages.

| Brominating Agent | Reaction Conditions | Advantages | Disadvantages |

| Hydrobromic Acid (HBr) | Reflux in an acidic medium | Readily available, simple procedure | Corrosive, may lead to side reactions |

| Phosphorus Tribromide (PBr3) | Reflux, often in inert solvents | High selectivity, good yields | Sensitive to moisture, requires careful handling |

This table provides a comparative overview of common brominating agents used in the synthesis of this compound.

Other brominating agents, such as a combination of hexabromoacetone (Br3CCOCBr3) and triphenylphosphine (B44618) (PPh3), have been shown to be highly efficient for converting alcohols to alkyl bromides, offering high yields under mild conditions and with short reaction times. lookchem.com Comparative studies have indicated that Br3CCOCBr3 can be more reactive than other agents like tetrabromomethane (CBr4). researchgate.net

Alternative and Indirect Synthetic Pathways

Besides the direct bromination of the corresponding alcohol, this compound can be synthesized through alternative and indirect routes that involve various intermediates and reaction types.

Routes via 3,4-Dimethoxyphenyl Acetonitrile (B52724) and Related Intermediates

An indirect pathway to phenethyl derivatives involves the use of 3,4-Dimethoxyphenyl acetonitrile as a key intermediate. This nitrile can be synthesized from 3,4-dimethoxybenzyl chloride through a cyanation reaction with sodium cyanide. google.com While this method is more directly applicable to the synthesis of cyanide derivatives, it provides a foundation for understanding the transformations of phenethyl compounds.

Multi-step Processes Involving Decarboxylation, Aldoxime Reaction, and Dehydration

A multi-step synthesis for producing 3,4-dimethoxyphenyl acetonitrile, a precursor that can be further modified, involves a sequence of decarboxylation, aldoxime formation, and dehydration reactions. google.comgoogle.com This process starts with the decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate (B1217596) in an aqueous solution to yield 3,4-dimethoxyphenylacetaldehyde. google.compatsnap.com The resulting aldehyde then undergoes an aldoxime reaction with hydroxylamine (B1172632) hydrochloride and sodium bicarbonate. google.com The final step is a dehydration reaction, often facilitated by a phase-transfer catalyst and an alkali, to produce 3,4-dimethoxyphenyl acetonitrile. google.comgoogle.com This method is noted for being suitable for industrial production due to its simplicity and cost-effectiveness.

| Step | Reactants | Products |

| Decarboxylation | 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, KH2PO4 | 3,4-dimethoxyphenylacetaldehyde |

| Aldoxime Reaction | 3,4-dimethoxyphenylacetaldehyde, Hydroxylamine hydrochloride, Sodium bicarbonate | 3,4-dimethoxyphenylacetaldoxime |

| Dehydration | 3,4-dimethoxyphenylacetaldoxime, Phase-transfer catalyst, Alkali | 3,4-Dimethoxyphenyl acetonitrile |

This table outlines the key steps in the multi-step synthesis of 3,4-Dimethoxyphenyl acetonitrile. google.comgoogle.com

Etherification Reactions in Precursor Synthesis

The synthesis of precursors for this compound can also involve etherification reactions. A notable example is the synthesis of 3,4-dimethoxybenzyl chloride from 3,4-dihydroxybenzyl chloride and dimethyl sulfate (B86663). google.com This reaction is typically performed in the presence of a base like sodium hydroxide (B78521). The reaction temperature is maintained between 30°C and 60°C, with an optimal temperature of 45°C ± 5°C. google.com To manage the reaction, dimethyl sulfate is added continuously over a period of 10 to 12 hours. google.com This method can achieve high yields, with reports of over 95% for the production of 3,4-dimethoxybenzyl chloride, which can then be further processed to obtain the desired phenethyl bromide.

Industrial Adaptations and Process Optimization in this compound Production

Industrial-scale production of this compound has moved beyond traditional batch methods to more sophisticated and controlled processes. These adaptations are crucial for ensuring high-purity products, maximizing yields, and maintaining a safe operating environment, especially given the corrosive nature of brominating agents. Process intensification is a key theme, aiming to reduce reaction times and improve reproducibility. smolecule.com

Application of Continuous Flow Reactors for Enhanced Control

Continuous flow reactors, also known as microreactors, offer significant advantages over traditional batch reactors for the synthesis of this compound. chemdistgroup.com These systems allow for precise control over crucial reaction parameters such as temperature, mixing, and residence time. mit.edu By pumping reactants through a series of tubes or microchannels, a steady state is achieved, leading to more consistent product quality and fewer impurities. chemdistgroup.com This level of control is particularly beneficial for exothermic reactions, as the high surface-area-to-volume ratio of flow reactors facilitates efficient heat transfer, preventing runaway reactions and the formation of byproducts. researchgate.net The technology enables reaction conditions that might be unsafe in large batch reactors, ultimately leading to higher quality products and shorter reaction cycles. chemdistgroup.com

Automated Reagent Addition for Improved Safety and Reproducibility

Automated systems for reagent addition are integral to modern industrial synthesis. In the context of producing this compound, automated pumps deliver reagents at precise, predetermined rates, which is critical for controlling stoichiometry and reaction kinetics. acs.org This automation minimizes human error and exposure to hazardous materials, thereby enhancing both safety and reproducibility. For instance, in bromination reactions, the slow and controlled addition of the brominating agent is essential to manage the reaction's exothermicity and prevent side reactions. Automated systems excel at this, ensuring a consistent process that is difficult to achieve manually on a large scale.

Optimization of Temperature and Reflux Time for Maximized Yield and Purity

Careful optimization of reaction temperature and reflux time is paramount for maximizing the yield and purity of this compound. The bromination of the precursor, 3,4-dimethoxyphenethyl alcohol, is typically conducted under controlled temperature conditions to minimize the formation of impurities. For example, maintaining a low temperature (e.g., 0–5°C) during the addition of the brominating agent can help to suppress side reactions. Following the initial reaction, a period of reflux is often employed to drive the reaction to completion. The duration of this reflux is a critical parameter that must be optimized; insufficient time can lead to incomplete conversion, while excessive time may promote the degradation of the product or the formation of byproducts. The optimization process often involves a Design of Experiments (DoE) approach to systematically evaluate the impact of these variables on the final product. acs.org

Table 1: Key Parameters in the Industrial Synthesis of this compound

| Parameter | Industrial Adaptation | Benefit |

| Reactor Type | Continuous Flow Reactors | Enhanced control, improved safety, higher consistency. chemdistgroup.com |

| Reagent Handling | Automated Addition | Improved safety, reproducibility, and precise control. acs.org |

| Temperature | Optimized Control (e.g., 0-5°C during bromination) | Minimized side reactions, maximized purity. |

| Reflux Time | Optimized Duration | Maximized yield and product purity. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in the chemical industry to minimize environmental impact and enhance sustainability. mdpi.com In the synthesis of this compound and its precursors, several strategies are employed to align with these principles.

One key area of focus is the use of safer and more environmentally benign solvents. For instance, replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as cyclopentyl methyl ether (CPME) can reduce environmental impact without compromising yield. Furthermore, solvent-free synthesis methods, such as mechanochemical approaches using ball milling, are being explored to eliminate the need for solvents altogether. vulcanchem.comrasayanjournal.co.in

Atom economy is another central tenet of green chemistry, and synthetic routes are designed to maximize the incorporation of starting materials into the final product. Catalytic processes are favored over stoichiometric reagents to reduce waste. rasayanjournal.co.in For example, the use of phase-transfer catalysts in the synthesis of precursors like 3,4-dimethoxybenzyl cyanide can improve reaction efficiency and yield. google.com

Energy efficiency is also a consideration, with methods like microwave-assisted synthesis being utilized to reduce reaction times and energy consumption. mdpi.comrasayanjournal.co.in These greener approaches not only contribute to a more sustainable manufacturing process but can also lead to economic benefits through reduced waste disposal costs and more efficient use of resources. rasayanjournal.co.in The development of synthesis technologies that are environmentally friendly, low-cost, and high-yield is a significant goal in the production of related compounds like 3,4-Dimethoxyphenethylamine (B193588). lookchem.com

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Example |

| Safer Solvents | Replacement of hazardous solvents. | Using cyclopentyl methyl ether (CPME) instead of dichloromethane. |

| Atom Economy | Use of catalytic processes. | Employing phase-transfer catalysts in precursor synthesis. google.com |

| Energy Efficiency | Utilization of energy-efficient methods. | Microwave-assisted synthesis to reduce reaction times. mdpi.comrasayanjournal.co.in |

| Waste Prevention | Development of solvent-free methods. | Mechanochemical synthesis via ball milling. vulcanchem.comrasayanjournal.co.in |

Reactivity, Derivatization, and Mechanistic Insights of 3,4 Dimethoxyphenethyl Bromide

Nucleophilic Substitution Reactions

3,4-Dimethoxyphenethyl bromide is a versatile reagent in organic synthesis, primarily utilized for its capacity to undergo nucleophilic substitution reactions. This reactivity stems from the presence of a good leaving group, the bromide ion, attached to a phenethyl backbone. The core of its reactivity lies in its role as an alkylating agent, where the bromine atom is displaced by a variety of nucleophiles, leading to the formation of new carbon-nucleophile bonds.

The displacement of the bromide in this compound follows the principles of nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism. The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

The presence of two methoxy (B1213986) groups on the benzene (B151609) ring increases the electron density, which can facilitate substitution reactions. In reactions with strong, small nucleophiles in polar aprotic solvents like dimethylformamide (DMF), an S(_N)2 mechanism is often favored. This involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral.

Common nucleophiles employed in reactions with this compound include:

Cyanide: Reaction with sodium or potassium cyanide provides a route to the corresponding nitrile.

Azide (B81097): Sodium azide is used to introduce the azido (B1232118) group, a precursor for amines via reduction.

Amines: Primary and secondary amines react to form secondary and tertiary amines, respectively. researchgate.net For example, it reacts with N,N-dimethylpropane-1,3-diamine under basic conditions in a direct alkylation reaction. smolecule.com

Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles that readily displace the bromide to form thioethers.

Alkoxides: Alkoxides, such as sodium ethoxide, react to form ethers. google.com

The table below summarizes the products formed from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Functional Group |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Azide | Sodium Azide (NaN₃) | Azide |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | Amine |

| Thiol | Sodium Thiolate (RSNa) | Thioether |

| Alkoxide | Sodium Alkoxide (RONa) | Ether |

As an alkylating agent, this compound is instrumental in introducing the 3,4-dimethoxyphenethyl moiety onto various substrates. This property is fundamental to its application in the synthesis of more complex molecules. For instance, it is used in the alkylation of the sodium salt of 1-benzyl-2-oxo-5-ethyl-4-piperidineacetic acid after debenzylation. researchgate.netresearchgate.net It is also used to alkylate diethyl malonate in the presence of sodium ethoxide to form diethyl-(3,4-dimethoxyphenethyl)malonate. google.com

The formation of the carbon-nucleophile bond is the key step in these alkylation reactions. The rate and efficiency of this bond formation are influenced by the strength of the nucleophile and the reaction conditions. The electron-donating methoxy groups on the aromatic ring can enhance the rate of S(_N)2 reactions compared to analogs with electron-withdrawing groups.

Alkylation Reactions

The alkylating properties of this compound are extensively utilized in various synthetic transformations, including regioselective alkylations and the formation of quaternary salts.

In heterocyclic systems containing multiple potential nucleophilic sites, such as ambident nucleophiles, the regioselectivity of alkylation with this compound becomes a critical aspect. A notable example is the alkylation of 1,2,3,4-tetrahydrobenzo[c] nih.govsmolecule.comnaphthyridin-5(6H)-one. nih.gov

In a study, the treatment of this naphthyridinone with various bases (NaH, CaH₂, LiHMDS, nBuLi, K₂CO₃) followed by reaction with this compound in solvents like THF or DMF resulted exclusively in the O-alkylated product. nih.gov The best yields (75-82%) were achieved using potassium carbonate (K₂CO₃) in DMF at 80 °C. nih.gov This high regioselectivity for O-alkylation was unexpected, as alkylation of similar 2-pyridones often yields a mixture of N- and O-alkylated products. nih.gov The observed selectivity is attributed to a combination of steric effects from the bulky phenethyl bromide and electronic effects from the basic amino group in the heterocyclic system, which favors the formation of the phenolic tautomer. nih.gov

The table below outlines the conditions and outcomes of the regioselective alkylation study. nih.gov

| Base | Solvent | Temperature | Product | Yield |

| NaH | THF or DMF | Not specified | O-alkylated | Not specified |

| CaH₂ | THF or DMF | Not specified | O-alkylated | Not specified |

| LiHMDS | THF | Not specified | O-alkylated | Not specified |

| nBuLi | THF | Not specified | O-alkylated | Not specified |

| K₂CO₃ | DMF | 80 °C | O-alkylated | 75-82% |

This compound readily reacts with tertiary amines to form quaternary ammonium (B1175870) salts, a reaction also known as quaternization. wikipedia.orgrsc.org These salts are permanently charged, regardless of the solution's pH. wikipedia.org This reaction is a cornerstone in the synthesis of various functional molecules, including those with potential biological activity. ontosight.ai

For example, it is used to quaternize 3-substituted pyridines to form 1-(3,4-dimethoxyphenethyl)pyridinium bromides. clockss.org Another instance is the reaction with 3-ethylpyridine-4-carboxaldehyde diethylacetal to yield 1-(3,4-dimethoxyphenethyl)-3-ethyl-4-(carboxaldehyde diethylacetal)pyridinium bromide. acs.org These quaternary salts can then undergo further reactions, such as oxidation. clockss.orgacs.org

The formation of these salts is a direct consequence of the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon of the phenethyl bromide, displacing the bromide ion. wikipedia.org

Reduction and Oxidation Transformations

Beyond its role in alkylation, this compound can be subjected to reduction and oxidation reactions to access different functionalities.

The reduction of this compound can lead to the corresponding hydrocarbon, 1,2-dimethoxy-4-ethylbenzene. This transformation can be achieved using various reducing agents. One common method is catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used to cleave the carbon-bromine bond.

Oxidation of this compound can yield the corresponding aldehyde or carboxylic acid, depending on the strength of the oxidizing agent and the reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions are typically required for these transformations. In a specific example, the oxidation of 1-(3,4-dimethoxyphenethyl)-3-ethyl-4-(carboxaldehyde diethylacetal)pyridinium bromide with potassium ferricyanide (B76249) in an alkaline solution resulted in the formation of two isomeric pyridone products. acs.orgacs.org This indicates that the pyridinium (B92312) ring is more susceptible to oxidation than the dimethoxyphenethyl group under these conditions.

Catalytic Hydrogenation and Other Reduction Methods (e.g., Palladium on Carbon, Lithium Aluminum Hydride)

The reduction of this compound can be achieved through several methods to yield the corresponding hydrocarbon, 1,2-dimethoxy-4-ethylbenzene. Catalytic hydrogenation, a common and efficient method, utilizes a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. smolecule.com This process involves the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond.

Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. nist.govorganic-chemistry.org LiAlH₄ acts as a source of hydride ions (H⁻), which displace the bromide ion in a nucleophilic substitution reaction. masterorganicchemistry.com This method is particularly useful for reducing a wide range of functional groups, including alkyl halides. nist.govorganic-chemistry.orgmasterorganicchemistry.com The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent. It is a powerful reagent capable of reducing not only alkyl halides but also various carbonyl compounds. nist.govmasterorganicchemistry.com

| Reduction Method | Reagent(s) | Product | Notes |

| Catalytic Hydrogenation | H₂, Pd/C | 1,2-dimethoxy-4-ethylbenzene | Common method for dehalogenation. smolecule.com |

| Hydride Reduction | LiAlH₄ | 1,2-dimethoxy-4-ethylbenzene | Strong reducing agent, reacts with various functional groups. nist.govorganic-chemistry.org |

Oxidative Functionalization and Cyclization Reactions (e.g., Mercuric Acetate-EDTA and Ferricyanide Oxidations)

Derivatives of this compound are valuable precursors in oxidative cyclization reactions, often leading to the formation of heterocyclic ring systems. The choice of oxidizing agent can direct the position of oxidation and the resulting product structure.

Mercuric acetate-EDTA oxidation has been applied to piperidine (B6355638) derivatives synthesized from this compound. clockss.org This method tends to favor oxidation at the 6-position of the piperidine ring, especially when bulkier substituents are present at the 3-position. clockss.org

Alkaline potassium ferricyanide is another key reagent used for the oxidation of pyridinium salts derived from this compound. clockss.orgacs.orgjst.go.jp In contrast to mercuric acetate-EDTA, ferricyanide oxidation often favors the formation of 2-pyridones. clockss.org However, the regioselectivity is highly dependent on the nature of the substituent at the 3-position of the pyridine (B92270) ring. clockss.orgjst.go.jp For instance, with a 3-phenyl substituent, the ratio of 2-pyridone to 6-pyridone is 13:87, whereas a 3-carbamoyl group gives a 50:50 ratio. clockss.org Certain groups, like carboxyl and 1,1-ethylenedioxyethyl, direct the oxidation almost exclusively to the 6-position. clockss.org These oxidative cyclizations are crucial in the synthesis of complex alkaloids. clockss.org

| Oxidizing Agent | Substrate Type | Major Product(s) | Key Findings |

| Mercuric Acetate-EDTA | 1-(3,4-dimethoxyphenethyl)-3-substituted-piperidines | 6-piperidones | Oxidation is favored at the 6-position, influenced by the size of the 3-substituent. clockss.org |

| Potassium Ferricyanide | 1-(3,4-dimethoxyphenethyl)-3-substituted-pyridinium bromides | 2- and 6-pyridones | Regioselectivity is highly dependent on the 3-substituent. clockss.orgacs.orgjst.go.jp |

Carbon-Carbon Bond Forming Reactions

The ability of this compound to participate in carbon-carbon bond formation makes it a crucial intermediate in the synthesis of more complex molecular architectures.

Reactions with Active Methylene (B1212753) Compounds (e.g., Diethyl Malonates)

This compound readily undergoes alkylation reactions with active methylene compounds, such as diethyl malonate. google.com This reaction, typically carried out in the presence of a base like sodium ethoxide, results in the formation of diethyl-(3,4-dimethoxyphenethyl)malonate. google.com The reaction involves the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then displaces the bromide ion from the phenethyl bromide. researchgate.netorganic-chemistry.org These reactions are fundamental in building carbon skeletons for various target molecules. google.comresearchgate.netmdpi.com

A specific example involves heating a mixture of this compound and diethyl malonate with sodium ethoxide in absolute alcohol, yielding the desired malonate ester. google.com

| Reactant | Base | Solvent | Product | Yield |

| Diethyl malonate | Sodium ethoxide | Absolute ethanol | Diethyl-(3,4-dimethoxyphenethyl)malonate | Not specified google.com |

Grignard Reactions: Challenges, Mitigation Strategies, and Mechanistic Aspects

The formation of a Grignard reagent from this compound presents challenges. unodc.org The primary difficulty lies in the potential for side reactions, which can hinder the formation of the desired organomagnesium compound. unodc.org One significant challenge is the competing Wurtz-type coupling reaction.

To mitigate these issues, specific strategies can be employed. Slow, dropwise addition of the bromide to magnesium turnings in a solvent like THF at low temperatures (e.g., -10°C) can help suppress the Wurtz coupling. The use of activated magnesium, such as Rieke magnesium, can also improve the yield of the Grignard reagent. Catalytic amounts of additives like lithium chloride (LiCl) can enhance the activation of magnesium.

Once formed, the Grignard reagent, 3,4-dimethoxyphenethylmagnesium bromide, is a potent nucleophile that can react with various electrophiles. However, its direct preparation has been reported to be problematic in some synthetic routes, such as in certain approaches to papaverine (B1678415) synthesis. unodc.org

Applications in Wittig Reactions

While direct examples of this compound in Wittig reactions are not extensively detailed in the provided context, the related phosphonium (B103445) salt would be the key intermediate for such a transformation. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. To utilize this compound in this context, it would first need to be reacted with triphenylphosphine (B44618) to form the corresponding phosphonium bromide salt. Subsequent treatment with a strong base would generate the ylide, which could then react with a carbonyl compound.

Friedel-Crafts Alkylation Analogues

This compound can act as an alkylating agent in reactions analogous to Friedel-Crafts alkylations. iitk.ac.inmt.commasterorganicchemistry.com In these reactions, the electrophilic carbon bearing the bromine atom attacks an aromatic ring, typically in the presence of a Lewis acid catalyst. iitk.ac.inmt.comlibretexts.org The electron-donating methoxy groups on the aromatic ring of the bromide itself can influence the reactivity.

Intramolecular versions of this reaction are particularly important. For instance, derivatives of 3,4-dimethoxyphenethylamine (B193588) can undergo intramolecular cyclization reactions that resemble Friedel-Crafts acylations or alkylations to form isoquinoline (B145761) and other heterocyclic systems. rsc.orgnih.gov These cyclizations are often promoted by acids like polyphosphoric acid (PPA). nih.gov For example, N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide can be cyclized using phosphorus oxychloride to form a dihydroisoquinoline derivative, a key step in papaverine synthesis. environmentclearance.nic.inorgchemres.org

Cyclization and Rearrangement Pathways

This compound is a versatile building block in the synthesis of complex molecular architectures, primarily due to its propensity to undergo various cyclization and rearrangement reactions. These pathways are fundamental in constructing diverse heterocyclic and polycyclic systems.

Intramolecular cyclization reactions involving this compound are a cornerstone for the synthesis of a wide array of heterocyclic scaffolds. The electron-rich dimethoxyphenyl group readily participates in electrophilic aromatic substitution reactions, making it an excellent precursor for the formation of new rings.

A prominent application is in the synthesis of isoquinoline and its derivatives. For instance, the reaction of a 3,4-dihydroisoquinoline (B110456) derivative with this compound, upon heating, yields a dibenzo[a,h]quinolizidine derivative in a single step. jst.go.jp This transformation is understood to proceed through an immonium salt intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the 3,4-dimethoxyphenethyl moiety. jst.go.jp

Furthermore, this compound is utilized in the alkylation of various nitrogen-containing heterocycles, setting the stage for subsequent cyclization. In the synthesis of 1,2,3,4-tetrahydrobenzo[c] jst.go.jpresearchgate.netnaphthyrin-5(6H)-one derivatives, this bromide is used to alkylate a precursor, which then undergoes a reduction-cyclization cascade to form the desired tricyclic system. nih.gov Specifically, treatment of the precursor with potassium carbonate and this compound in DMF at 80 °C leads to the O-alkylated product. nih.gov

The synthesis of pyridoacridine alkaloids also employs this reagent. A 3-ethylpyridine-4-carboxaldehyde diethylacetal can be converted to a quaternary ammonium salt by reacting it with this compound. researchgate.net Subsequent oxidation leads to the formation of pyridone derivatives, which are key intermediates in the construction of the pentacyclic alkaloid framework. researchgate.net

The following table summarizes key intramolecular cyclization reactions involving this compound:

| Starting Material | Reagents & Conditions | Product | Ref |

| 3,4-Dihydroisoquinoline derivative | Heating | Dibenzo[a,h]quinolizidine derivative | jst.go.jp |

| 1,2,3,4-Tetrahydrobenzo[c] jst.go.jpresearchgate.netnaphthyrin-5(6H)-one precursor | K₂CO₃, DMF, 80 °C | O-alkylated 1,2,3,4-tetrahydrobenzo[c] jst.go.jpresearchgate.netnaphthyrin-5(6H)-one derivative | nih.gov |

| 3-Ethylpyridine-4-carboxaldehyde diethylacetal | 1. This compound; 2. K₃[Fe(CN)₆], alkaline solution | 1-(3,4-Dimethoxyphenethyl)-pyridone derivatives | researchgate.net |

This compound plays a crucial role in the synthesis of complex lactam structures through reactions that are influenced by the conformation of the reacting molecule. A notable example is found in the synthesis of dehydroemetine (B1670200). researchgate.net In this multi-step synthesis, 1-benzyl-2-oxo-5-ethyl-4-piperidineacetic acid is first debenzylated. The resulting product is then alkylated with this compound to yield an N-(3,4-dimethoxyphenethyl)-lactam derivative. researchgate.netresearchgate.net This intermediate is then coupled with 3,4-dimethoxyphenethylamine, and the subsequent amide undergoes cyclization to form the dehydroemetine structure. researchgate.netresearchgate.net The success of this final cyclization, a form of lactamization, is dependent on the molecule adopting a suitable conformation that brings the reactive groups into proximity.

While direct electrocyclization of this compound itself is not a primary reaction pathway, it is a key component in constructing precursors for such reactions. The synthesis of various heterocyclic systems can involve an initial alkylation step with this compound, followed by a series of transformations to create a conjugated system that can then undergo an electrocyclization reaction. The specific details of these approaches are highly dependent on the target molecule.

Reduction-cyclization cascades are efficient one-pot procedures that combine a reduction step with a subsequent intramolecular cyclization. This compound is often incorporated into a molecule that contains a reducible functional group, such as a nitro group, in a strategic position.

For example, in the synthesis of 1,2,3,4-tetrahydrobenzo[c] jst.go.jpresearchgate.netnaphthyrin-5(6H)-one, a precursor containing a nitro group is first synthesized. This nitro-containing compound then undergoes a reduction-cyclization cascade. nih.gov Specifically, treatment with sodium dithionite (B78146) (Na₂S₂O₄) and potassium carbonate in an ethanol/water mixture reduces the nitro group to an amine, which then spontaneously cyclizes onto a nearby carbonyl group to form the final tricyclic lactam structure. nih.gov This strategy highlights the utility of the phenethyl bromide in assembling the carbon skeleton prior to the key cascade reaction.

Another instance involves the synthesis of imide 202, where a succinimide (B58015) derivative is alkylated with this compound in the presence of potassium carbonate and refluxing acetonitrile (B52724). soton.ac.uk While this is an alkylation, the resulting product is a precursor for potential reduction-cyclization reactions to generate more complex alkaloid-like structures.

The following table details examples of reduction-cyclization cascades involving precursors synthesized from this compound:

| Precursor | Reagents & Conditions for Cascade | Product | Ref |

| Nitro-containing precursor for 1,2,3,4-tetrahydrobenzo[c] jst.go.jpresearchgate.netnaphthyrin-5(6H)-one | Na₂S₂O₄, K₂CO₃, Ethanol/Water | 1,2,3,4-Tetrahydrobenzo[c] jst.go.jpresearchgate.netnaphthyrin-5(6H)-one | nih.gov |

Detailed Mechanistic Elucidation of Reaction Pathways

The reactions of this compound are governed by fundamental mechanistic principles of organic chemistry. As a primary alkyl bromide, it is susceptible to nucleophilic substitution reactions (Sₙ2) and, under certain conditions, elimination reactions.

The cyclization to form dibenzo[a,h]quinolizidine derivatives is mechanistically interpreted as an electrophilic aromatic substitution. jst.go.jp The reaction begins with the formation of an immonium salt intermediate from a 3,4-dihydroisoquinoline derivative and this compound. The electrophilicity of this immonium salt drives the intramolecular cyclization, where the electron-rich 3,4-dimethoxyphenyl ring acts as the nucleophile, attacking the immonium carbon to form the new carbon-carbon bond and construct the quinolizidine (B1214090) core. jst.go.jp

In the context of lactamization for the synthesis of dehydroemetine, the initial step is the alkylation of a lactam nitrogen with this compound. researchgate.netresearchgate.net This is a classic Sₙ2 reaction where the deprotonated lactam nitrogen acts as the nucleophile, displacing the bromide ion. The subsequent cyclization to form the final product is also an intramolecular nucleophilic attack, in this case, an amide formation, which is conformationally assisted to favor the desired ring closure. researchgate.net

The O-alkylation of 1,2,3,4-tetrahydrobenzo[c] jst.go.jpresearchgate.netnaphthyrin-5(6H)-one is another example of an Sₙ2 reaction. nih.gov The use of a base like potassium carbonate in DMF generates the phenoxide, which is a potent nucleophile. This phenoxide then attacks the electrophilic carbon of this compound, leading exclusively to the O-alkylated product. nih.gov

The formation of a quaternary ammonium salt from 3-ethylpyridine-4-carboxaldehyde diethylacetal and this compound is a straightforward Sₙ2 reaction where the nitrogen atom of the pyridine ring is the nucleophile. researchgate.net

The reduction-cyclization cascade to form 1,2,3,4-tetrahydrobenzo[c] jst.go.jpresearchgate.netnaphthyrin-5(6H)-one involves a multi-step mechanism in a single pot. nih.gov First, the nitro group is reduced to an amine by sodium dithionite. The resulting amine is a strong nucleophile and is positioned to readily attack a nearby ester or amide carbonyl group. This intramolecular nucleophilic acyl substitution leads to the formation of the lactam ring and the expulsion of a leaving group (e.g., an alkoxide).

Applications of 3,4 Dimethoxyphenethyl Bromide in Advanced Organic Synthesis and Bioactive Molecule Development

Utilization as a Versatile Building Block in Complex Organic Molecule Synthesis

3,4-Dimethoxyphenethyl bromide serves as a fundamental building block for the creation of more intricate organic molecules. cymitquimica.com Its utility stems from the reactivity of the bromine atom, which can be readily displaced by a variety of nucleophiles in substitution reactions. This property allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of synthetic organic chemistry.

The primary mechanism of action for this compound in these syntheses is its function as an alkylating agent. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of the 3,4-dimethoxyphenethyl moiety into a wide range of molecular scaffolds. For instance, it can be reacted with amines, thiols, or alkoxides to form the corresponding substituted products. This versatility makes it an essential tool for chemists seeking to construct complex molecular architectures. illinois.edu

A notable example of its application is in the preparation of diethyl-(3,4-dimethoxyphenyl)ethyl malonate. This reaction involves the alkylation of a malonic ester derivative, showcasing the ability of this compound to participate in C-C bond formation. Furthermore, its derivatives have been implicated in the synthesis of dihydropyridin-2(1H)-ones, highlighting its role in the construction of heterocyclic systems.

Precursor Role in the Synthesis of Bioactive Compounds

The structural motif of 3,4-dimethoxyphenethylamine (B193588) is present in numerous biologically active compounds. Consequently, this compound is a key precursor in the synthesis of various bioactive molecules, including intermediates for drug synthesis and ligands for specific biological targets. nbu.ac.in

Intermediates in Drug Synthesis

The investigation of this compound for its potential pharmacological properties has led to its use as an intermediate in the synthesis of various drug candidates. Its ability to introduce the 3,4-dimethoxyphenethyl group is crucial for building the core structures of many pharmaceutically relevant molecules. For example, it is used in the synthesis of N-(3,4-Dimethoxyphenethyl)acetamide and other N-acyl dopamine (B1211576) analogues, which are precursors to compounds with potential antitumor activities. nih.gov The synthesis often involves the reaction of 3,4-dimethoxyphenethylamine, which can be derived from the bromide, with various acylating agents. nih.gov

Development of Muscarinic Acetylcholine (B1216132) Receptor Ligands

Muscarinic acetylcholine receptors (mAChRs) are a family of G-protein coupled receptors that are important drug targets for a variety of diseases. nih.govnih.gov The development of subtype-selective ligands for these receptors is a major focus in medicinal chemistry. nih.gov this compound has been utilized in the synthesis of novel ligands for these receptors.

In one study, researchers synthesized O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c] researchgate.netresearchgate.netnaphthyridin-5(6H)-one to develop new muscarinic receptor ligands. nih.gov The reaction of the parent compound with this compound under basic conditions yielded the O-alkylated product, demonstrating the regioselectivity of the reaction. nih.gov Another study focused on the synthesis of quinuclidinyl N-phenylcarbamate analogs as mAChR ligands. While the analog with a 3,4-dimethoxyphenethyl group showed diminished selectivity compared to the parent compound, this line of research highlights the importance of this chemical moiety in designing molecules that interact with mAChRs. nih.gov

Total Synthesis of Natural Products and Alkaloids

The structural framework provided by this compound is a recurring theme in a variety of natural products, particularly isoquinoline (B145761) and tetrahydroisoquinoline alkaloids. Its use as a starting material or key intermediate has been instrumental in the total synthesis of these complex and often biologically active molecules. nih.govrsc.org

Isoquinoline and Tetrahydroisoquinoline Alkaloids

The isoquinoline and tetrahydroisoquinoline ring systems are central to a vast array of alkaloids with diverse pharmacological properties. The synthesis of these alkaloids often involves the construction of the isoquinoline core, and this compound plays a crucial role in many synthetic strategies.

Dehydroemetine (B1670200): In the synthesis of dehydroemetine, an amoebicidal agent, a lactam derivative is alkylated with this compound. researchgate.netresearchgate.net This step is followed by coupling with 3,4-dimethoxyphenethylamine and subsequent cyclization to form the dehydroemetine skeleton. researchgate.netresearchgate.net Another approach involves the use of Wittig-type reagents to construct the 2,3-dehydroemetine framework, where a key amide intermediate is formed from a benzo[a]quinolizine derivative and N-(3,4-dimethoxyphenethyl)amine. rsc.orgrsc.org

dl-Rubremetinium Bromide: The synthesis of dl-rubremetinium bromide also utilizes this compound. researchgate.netresearchgate.net Similar to the synthesis of dehydroemetine, a key step involves the alkylation of a piperidine (B6355638) derivative with this compound. researchgate.netresearchgate.net The resulting intermediate is then elaborated to form the final product.

rac-Tetrahydrorotundine: While direct synthesis of rac-tetrahydrorotundine using this compound is not explicitly detailed in the provided context, the general strategies for constructing tetrahydroisoquinoline alkaloids often rely on precursors that can be derived from or are structurally related to 3,4-dimethoxyphenethylamine.

Benzo(a)quinolizine Ring Systems

The benzo[a]quinolizine ring system is a core structural feature of many ipecac alkaloids, including emetine (B1671215). The synthesis of this tricyclic system often employs this compound as a key building block.

One synthetic approach involves the condensation of 6-(3,4-dimethoxyphenyl)ethyl bromide with ethyl isonicotinate (B8489971) to form a quaternary salt. clockss.org This salt is then oxidized, esterified, and reduced to a piperidone derivative, which is subsequently cyclized to yield the benzo[a]quinolizine ring system. clockss.org This versatile intermediate can then be used to synthesize alkaloids like emetine and its analogs. clockss.org Other syntheses of functionalized benzo[a]quinolizine derivatives have also been reported, highlighting the importance of this ring system as a precursor to complex alkaloids. researchgate.netresearchgate.net

Analogs of Cytotoxic Marine Alkaloids (e.g., Halitulin, Styelsamine, Cystodytin)

The 3,4-dimethoxyphenethyl moiety is a key structural component in the laboratory synthesis of analogs of several cytotoxic marine alkaloids. These natural products, often isolated from ascidians (sea squirts), exhibit potent biological activities, but their limited natural abundance necessitates synthetic routes for detailed study.

Styelsamine and Cystodytin Analogs: The pyrido[4,3,2-mn]acridine scaffold is common to the styelsamine and cystodytin families of marine alkaloids, which are known for their cytotoxicity and DNA binding capabilities. In the synthesis of analogs of these compounds, 3,4-dimethoxyphenethylamine, which is readily prepared from this compound, is a crucial precursor. Researchers have prepared a series of N-acyl dopamine analogs by reacting 3,4-dimethoxyphenethylamine with various acylating agents (acetic anhydride (B1165640), carboxylic acids with PyBOP, or acyl chlorides). rasayanjournal.co.in These N-(3,4-dimethoxyphenethyl)amides are then subjected to demethylation and subsequent coupling reactions to yield the target styelsamine and cystodytin analogs. rasayanjournal.co.in

These synthetic analogs have been evaluated for their biological activity. While cystodytin alkaloids generally show lower affinity for DNA, they can be as effective as styelsamine analogs in inhibiting the proliferation of tumor cells in vitro. rasayanjournal.co.inontosight.ai Studies have shown that some analogs exhibit selectivity toward non-small cell lung, melanoma, and renal cancer cell lines. ontosight.ai

Azafluoranthene Alkaloids (e.g., Sarumine Derivatives)

Azafluoranthene alkaloids are another class of nitrogen-containing polycyclic aromatic compounds with notable biological activities. The synthesis of derivatives of the natural product sarumine has been accomplished using strategies that involve the 3,4-dimethoxyphenethyl scaffold. ontosight.aiorgsyn.org

A key intermediate in these synthetic pathways is N-(3,4-dimethoxyphenethyl)-4-nitrobenzenesulfonamide, prepared from 3,4-dimethoxyphenethylamine. ontosight.aiorgsyn.org This intermediate undergoes further reactions, such as coupling with substituted benzoic acids, to construct the core structure of sarumine. Subsequent intramolecular cyclization, often optimized through screening of catalysts and solvents, yields the final azafluoranthene ring system. orgsyn.org The synthesized sarumine derivatives have been evaluated for their antibacterial and antitumor activities, with some halogenated derivatives showing moderate antiproliferative activity against prostate (PC-3) and breast (MDA-MB-231) cancer cell lines. orgsyn.org

Development of Therapeutic Agents and Pharmacological Probes

Beyond alkaloid synthesis, this compound and its derivatives are instrumental in the creation of novel molecules designed to act as therapeutic agents and pharmacological tools for a range of diseases.

Anti-Alzheimer's Agents (Cholinesterase and Amyloid Aggregation Inhibitors)

Alzheimer's disease pathology is linked to the cholinergic system and the aggregation of amyloid-beta (Aβ) peptides. researchgate.netgoogle.com Consequently, the development of inhibitors for cholinesterase enzymes (AChE and BuChE) and Aβ aggregation is a primary therapeutic strategy. pubcompare.aiontosight.aiugm.ac.id

The 3,4-dimethoxyphenethyl moiety has been incorporated into novel quinazoline (B50416) derivatives to explore their potential as multi-target anti-Alzheimer's agents. In one study, a series of N²,N⁴-disubstituted quinazoline-2,4-diamines were synthesized. Structure-activity relationship (SAR) studies identified compound 9h (8-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²-isopropylquinazoline-2,4-diamine) as the most potent inhibitor of Aβ42 aggregation, with an IC50 value of approximately 1.5 μM. Another compound from the series, 8h , which features a non-methoxylated phenethyl group, was a potent inhibitor of Aβ40 aggregation and also exhibited dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

| Compound ID | Structure | Target | Activity (IC50) |

| 9h | 8-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²-isopropylquinazoline-2,4-diamine | Aβ42 Aggregation | ~ 1.5 µM |

| 8h | 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine | Aβ40 Aggregation | 900 nM |

| AChE | 8.6 µM | ||

| BuChE | 2.6 µM |

This table presents data on quinazoline derivatives developed as potential anti-Alzheimer's agents.

Anthranilic Acid Hybrids for Inflammatory Diseases

There is significant interest in developing new anti-inflammatory drugs with improved side-effect profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). guidechem.com One promising approach involves creating hybrid molecules that combine different pharmacophores.

Researchers have synthesized novel hybrid molecules by combining anthranilic acid with 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine). guidechem.comwikipedia.org The synthesis involves the ring opening of isatoic anhydride with homoveratrylamine to produce the key hybrid intermediate, 2-amino-N-(3,4-dimethoxyphenethyl)benzamide, in high yield. This intermediate is then acylated with various acyl chlorides to generate a library of anthranildiamides. guidechem.com In vitro testing of these novel hybrids demonstrated that they exhibit a significant anti-inflammatory effect by preventing heat-induced albumin denaturation, with some compounds showing higher efficacy than common NSAIDs. guidechem.comwikipedia.org Further ex vivo tests confirmed their anti-inflammatory potential by evaluating their effect on Interleukin-1 expression. guidechem.com

Caloric Restriction Mimetics (e.g., 3,4-Dimethoxychalcone)

Caloric restriction (CR) is known to promote health and longevity, and compounds that mimic these effects, known as caloric restriction mimetics (CRMs), are of great interest. CRMs often work by inducing autophagy, a cellular self-cleaning process.

3,4-Dimethoxychalcone (B600365) has been identified as a potent CRM. This compound induces autophagy by activating transcription factors TFEB and TFE3, which are master regulators of lysosomal biogenesis and autophagy genes. The synthesis of 3,4-dimethoxychalcone is typically achieved through a Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde (B141060) and acetophenone, often using a base like sodium hydroxide (B78521) as a catalyst. guidechem.com The precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde), is synthetically linked to the 3,4-dimethoxyphenethyl family, as it can be used to synthesize 3,4-dimethoxyphenethylamine. The identification of 3,4-dimethoxychalcone as a CRM emerged from large-scale screening of polyphenolic compounds for their ability to induce autophagy markers without causing cellular toxicity. guidechem.com

Research Compounds for Neurological Studies (e.g., Parkinson's Disease Related Investigations)

The versatile chemical scaffold of this compound makes it a valuable starting material for the synthesis of complex molecules investigated in neurological research. Its core structure is a feature of various compounds designed to interact with neuroreceptors, including those implicated in the pathophysiology of Parkinson's disease. The 3,4-dimethoxyphenethyl moiety is incorporated into molecules that target the dopaminergic system, which is central to Parkinson's disease, a condition characterized by the progressive loss of dopamine-producing neurons.

Researchers have utilized 2-(3,4-dimethoxyphenyl)ethylamine, the amine analogue readily derived from the bromide, as a key precursor in the synthesis of dopaminergic isoquinolines. conicet.gov.ar These synthesized compounds, including specific tetrahydroisoquinolines (THIQs) and hexahydrocyclopenta[ij]isoquinolines (HCPIQs), have been evaluated for their binding affinity to dopamine D1 and D2 receptors. conicet.gov.ar Such studies are crucial for developing new chemical probes to understand receptor function and for the potential development of novel therapeutic agents.

Furthermore, the 3,4-dimethoxyphenethyl group is a key component of Cutamesine (also known as SA4503 or 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine). smolecule.com This compound is a potent and selective sigma-1 receptor agonist. smolecule.com The sigma-1 receptor is involved in numerous neurological processes, and its modulation has been explored for neuroprotective effects. smolecule.comontosight.ai Studies indicate that Cutamesine may offer neuroprotection and enhance functional recovery after ischemic events by modulating neurotransmitter systems, including the release of dopamine. smolecule.com The synthesis of these targeted molecules underscores the role of this compound as a foundational building block in the creation of sophisticated tools for neuropharmacology.

| Synthesized Compound Class | Precursor | Neurological Target | Research Application |

|---|---|---|---|

| Tetrahydroisoquinolines (THIQs) | 2-(3,4-Dimethoxyphenyl)ethylamine | Dopamine D1/D2 Receptors | Ligand binding assays for Parkinson's research. conicet.gov.ar |

| Hexahydrocyclopenta[ij]isoquinolines (HCPIQs) | 2-(3,4-Dimethoxyphenyl)ethylamine | Dopamine D1/D2 Receptors | Development of selective dopaminergic agents. conicet.gov.ar |

| Cutamesine (SA4503) | 3,4-Dimethoxyphenethylamine | Sigma-1 Receptor | Investigation of neuroprotective properties. smolecule.com |

Contributions to Materials Science and Specialty Chemical Production

In addition to its applications in medicinal chemistry, this compound serves as a key intermediate in materials science and the production of specialized polymers and chemicals. The reactivity of its bromide functional group allows for its incorporation into larger molecular architectures, imparting unique properties derived from the dimethoxyphenethyl segment.

The field of polymer chemistry has utilized derivatives of this compound to create functional monomers for advanced applications. A notable example is the synthesis of N-(3,4-dimethoxyphenethyl)acrylamide (NDMA), a catechol-functionalized monomer. rsc.org In a study on bio-inspired adhesives, NDMA was prepared and subsequently polymerized via free radical polymerization. rsc.org

The research demonstrated that the catechol groups, protected as dimethyl ethers on the NDMA monomer, are crucial. rsc.org A homopolymer of NDMA was synthesized, and after polymerization, the methoxy (B1213986) groups were cleaved using boron tribromide (BBr₃) to reveal the free catechol groups, yielding a linear, functional polymer (l-PDMA). rsc.org This process highlights a strategy where the monomer, derived from the 3,4-dimethoxyphenethyl structure, is used to build a polymer backbone, with the protected functional groups being deprotected in a post-polymerization step. Such polymers, with their catechol functionalities, are studied for their strong adhesive properties, particularly under wet conditions, mimicking the adhesive strategies of marine organisms. rsc.org

| Monomer | Polymerization Method | Resulting Polymer (Post-demethylation) | Application |

|---|---|---|---|

| N-(3,4-dimethoxyphenethyl)acrylamide (NDMA) | Free Radical Polymerization | Linear Poly(dopamine acrylamide) (l-PDMA) | Bio-inspired adhesives. rsc.org |

The precise control of stereochemistry is a fundamental goal in modern organic synthesis, particularly for the production of pharmaceuticals. Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. The 3,4-dimethoxyphenethyl group has been incorporated into structures designed for use in asymmetric synthesis. ox.ac.ukntu.edu.sg

Advanced Analytical and Computational Methodologies in 3,4 Dimethoxyphenethyl Bromide Research

Spectroscopic Characterization and Structural Elucidation of Derivatives and Reaction Intermediates

Spectroscopy is a cornerstone in the analysis of organic compounds, providing essential information about molecular structure, functional groups, and connectivity. For derivatives of 3,4-dimethoxyphenethyl bromide, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm structures and elucidate the outcomes of chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. In the context of reactions involving this compound, ¹H and ¹³C NMR are vital for confirming the regioselectivity and stereochemistry of the resulting products, particularly in the synthesis of complex heterocyclic systems like isoquinolines.

The Bischler-Napieralski reaction, a key method for synthesizing 3,4-dihydroisoquinolines, often utilizes β-arylethylamides that can be derived from this compound. wikipedia.org The cyclization of these precursors can potentially lead to different regioisomers, especially with substituted aromatic rings. NMR spectroscopy allows for precise structural assignment by analyzing chemical shifts, spin-spin coupling constants, and through-space correlations. For instance, the regioselective addition of a substituent to a specific position on an aromatic ring can be confirmed by one-dimensional (1D) NOE difference spectra and two-dimensional (2D) techniques like Heteronuclear Multiple Bond Coherence (HMBC). core.ac.uk

Furthermore, when these reactions create chiral centers, NMR is crucial for assessing stereochemistry. The formation of diastereomers can be identified by the appearance of distinct sets of signals in the NMR spectrum. core.ac.uk Advanced 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal the relative configuration of stereocenters by detecting protons that are close in space. mdpi.com In asymmetric versions of these reactions, the diastereomeric excess (de) of the products is often determined by integrating the corresponding signals in the ¹H NMR spectrum, providing a measure of the reaction's stereoselectivity. rsc.org

Table 1: Application of NMR Techniques in Structural Elucidation

| NMR Technique | Information Provided | Application Example |

|---|---|---|

| ¹H NMR | Provides information on the proton environment, including chemical shift, integration (proton count), and multiplicity (coupling). | Distinguishing between aromatic protons to confirm substitution patterns and calculating diastereomeric excess in stereoselective reactions. rsc.org |

| ¹³C NMR | Shows the number and electronic environment of unique carbon atoms in a molecule. | Confirming the carbon skeleton of a newly formed heterocyclic ring system. ijstr.org |

| COSY | Correlates protons that are coupled to each other, typically through two or three bonds. | Establishing the connectivity of protons within the ethyl side chain and adjacent ring systems. core.ac.uk |

| HMBC | Shows correlations between protons and carbons that are separated by two or three bonds. | Confirming the point of cyclization by correlating a proton on one ring to a carbon on another. core.ac.ukmdpi.com |

| NOESY | Correlates protons that are close in space, regardless of bond connectivity. | Determining the relative stereochemistry of substituents at newly formed chiral centers. mdpi.com |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives provides a characteristic fingerprint based on the vibrational frequencies of its bonds.

For the parent compound, key absorptions would include C-H stretching vibrations for the aromatic ring and the aliphatic ethyl chain, C=C stretching for the aromatic ring, and C-O stretching for the two methoxy (B1213986) ether groups. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum. When this compound is converted into a derivative, such as an amide precursor for the Bischler-Napieralski reaction, new characteristic peaks will appear. For example, the formation of an amide would introduce strong N-H stretching and C=O (Amide I) stretching bands. Following a successful cyclization to a dihydroisoquinoline, the disappearance of the amide C=O band and the appearance of a C=N stretching vibration would provide clear evidence of the transformation.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of a molecule with high precision, allowing for the determination of its molecular formula. mdpi.com

In the analysis of reaction products derived from this compound, MS is used to confirm the identity of the desired product by matching its molecular ion peak (M⁺) to the calculated molecular weight. For example, in the synthesis of isoquinoline (B145761) derivatives, HRMS is used to verify the elemental composition of the final heterocyclic product. rsc.org The fragmentation pattern observed in the mass spectrum also provides valuable structural information. The way a molecule breaks apart upon ionization can help to piece together its structure and confirm the connectivity of its atoms, complementing the data obtained from NMR and IR spectroscopy.

When reactions involving this compound lead to chiral products, it is often necessary to separate and quantify the resulting enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. Using a chiral stationary phase (CSP), enantiomers that are chemically identical in an achiral environment can be resolved into two separate peaks.

This separation is critical for mechanistic investigations, particularly in the development of asymmetric syntheses. By quantifying the enantiomeric excess (ee) of a product, researchers can evaluate the effectiveness of a chiral catalyst or auxiliary. Kinetic studies, which measure reaction rates under various conditions, can be combined with chiral HPLC analysis to probe the reaction mechanism. For instance, by monitoring the formation of enantiomers over time, one can gain insights into the key stereodetermining step of the reaction. This combined approach is essential for optimizing reaction conditions to achieve high levels of stereoselectivity.

Computational Chemistry Approaches

Alongside experimental techniques, computational chemistry provides a theoretical framework for understanding the behavior of molecules at an atomic level. These methods can predict molecular properties, rationalize experimental observations, and guide the design of new experiments.

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of organic molecules, including derivatives of this compound. DFT calculations can be used to predict a variety of molecular properties, offering insights that are often difficult to obtain through experimentation alone.

Furthermore, DFT is used to explore chemical reactivity by analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how a molecule will interact with other reagents and for understanding regioselectivity in reactions like electrophilic aromatic substitution. Studies on dimethoxybenzene derivatives have utilized DFT to analyze these properties, providing insights into their thermodynamic stability and reactivity.

Table 2: Common DFT Functionals and Their Applications

| DFT Functional | Basis Set Example | Typical Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | A widely used hybrid functional for geometry optimization and prediction of electronic properties like HOMO-LUMO energies. |

| PBE | Def2-TZVP | A generalized gradient approximation (GGA) functional, often used for solid-state systems but also applied to molecular computations, noted for being computationally efficient. |

| M06-2X | Def2TZVP | A hybrid meta-GGA functional well-suited for studying reaction kinetics and non-covalent interactions, providing accurate barrier height predictions. |

By applying these advanced computational methods, researchers can build a comprehensive model of the structural and electronic factors that drive the chemical behavior of this compound and its derivatives, accelerating the discovery and optimization of new synthetic pathways.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 3,4-dihydroisoquinolines |

Molecular Dynamics and Conformational Analysis

The key rotatable bonds in this compound are the C-C bond between the ethyl side chain and the benzene (B151609) ring, and the C-C bond within the ethyl group itself. Rotation around these bonds gives rise to various conformers with different potential energies. The stability of these conformers is largely determined by steric hindrance and torsional strain. Similar to the analysis of simple alkanes like butane, the conformations can be described as anti, where bulky groups are 180° apart, and gauche, where they are 60° apart. youtube.com The eclipsed conformations, where groups are directly aligned, are the highest in energy and thus least stable.

For the Cα-Cβ bond of the bromoethyl side chain, the bromine atom and the phenyl group are the largest substituents. The most stable conformation is predicted to be the anti-periplanar arrangement, where the bulky phenyl group and the bromine atom are positioned opposite each other, minimizing steric repulsion. Gauche interactions between these groups would result in higher energy conformers. csus.edu The methoxy groups on the phenyl ring also have preferred orientations to minimize steric clash with each other and the ethyl side chain.

MD simulations can provide a more dynamic picture, modeling the movement of atoms and the transitions between these different conformational states in a simulated physiological environment. rsc.org This provides insight into the molecule's flexibility and the range of shapes it can adopt, which is crucial for understanding its potential to bind to a biological target.

Table 1: Predicted Relative Energies of this compound Conformers (Illustrative)

| Conformer (Rotation about Cα-Cβ Bond) | Dihedral Angle (Phenyl-C-C-Br) | Relative Energy (Illustrative) | Key Interaction |

|---|---|---|---|

| Anti | ~180° | Lowest | Minimal steric hindrance |

| Gauche | ~60° | Intermediate | Steric interaction between phenyl and bromine |

| Eclipsed | ~0° | Highest | Maximal torsional and steric strain |

Simulation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. mdpi.com For this compound, a primary reaction of interest is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. This compound serves as a key building block for synthesizing more complex molecules, such as isoquinoline alkaloids.

Simulations can model the reaction pathway of, for example, an SN2 (bimolecular nucleophilic substitution) reaction. By calculating the potential energy surface, researchers can identify the transition state—the highest energy point along the reaction coordinate. researchgate.net Analysis of the transition state structure reveals critical information about bond breaking and bond formation, which occur simultaneously in an SN2 reaction. nih.gov

For instance, in a reaction with an amine nucleophile, DFT calculations could model the approach of the amine to the carbon atom bearing the bromine. The simulation would map the energy changes as the new carbon-nitrogen bond forms and the carbon-bromine bond breaks. Concepts like Intrinsic Reaction Coordinate (IRC) calculations are used to verify that a calculated transition state structure indeed connects the reactants to the products on the potential energy surface. sciforum.net Such studies can predict the activation energy of the reaction, providing insights into its kinetics. mdpi.com

Table 2: Illustrative Parameters from a Simulated SN2 Reaction of this compound

| Parameter | Description | Illustrative Value |

|---|---|---|

| Reactants | This compound + Nucleophile (e.g., NH₃) | - |

| Transition State (TS) | Trigonal bipyramidal geometry at the alpha-carbon | - |

| Activation Energy (Ea) | Energy barrier for the reaction to occur | 45 kJ/mol |

| Products | Substituted phenethylamine (B48288) derivative + Bromide ion | - |

| Reaction Enthalpy (ΔH) | Overall energy change of the reaction | -25 kJ/mol (Exothermic) |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with a biological target at the atomic level. nih.gov

Derivatives of this compound could be modeled to investigate their potential interactions with various biological targets, including G-protein coupled receptors (GPCRs), enzymes, or DNA. stonybrook.edumdpi.com The process involves placing the ligand into the binding site of the target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov

For example, a derivative could be docked into the active site of an enzyme. The simulation would identify the most stable binding pose and characterize the non-covalent interactions responsible for this stability, such as:

Hydrogen Bonds: Between hydrogen bond donors/acceptors on the ligand and receptor.